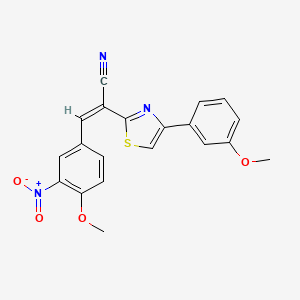
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6. It is an ester derivative of propanoic acid and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group and a dimethylphenyl group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3-amino-3-(2,5-dimethylphenyl)propanoic acid, ethanol, oxalic acid
Reaction Conditions: Controlled temperature and pressure, use of industrial-grade catalysts
Purification: Crystallization and filtration to obtain the pure oxalate salt.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino esters.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-phenylpropanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-amino-3-(3,5-dimethylphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Propriétés
IUPAC Name |
ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKBQBIDOEXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)
![4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B2876197.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2876199.png)


![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2876212.png)

